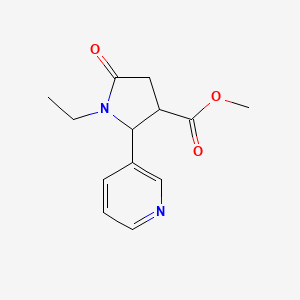

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate

Description

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) substituted with a pyridin-3-yl group at position 2, an ethyl group at position 1, and a methyl ester at position 3.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

methyl 1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11(16)7-10(13(17)18-2)12(15)9-5-4-6-14-8-9/h4-6,8,10,12H,3,7H2,1-2H3 |

InChI Key |

GWTKEZDBMCIPCL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Michael Addition and Intramolecular Cyclization Approach

One of the most effective routes involves the Michael addition of a suitable amine to a dialkyl itaconate derivative, followed by intramolecular cyclization to form the pyrrolidinone ring. For example, dimethyl itaconate can be reacted with an ethylamine derivative to form an intermediate that undergoes cyclization to yield a 5-oxopyrrolidine-3-carboxylate framework. Subsequent substitution at the 2-position with a pyridin-3-yl group can be achieved through palladium-catalyzed cross-coupling or nucleophilic substitution reactions depending on the precursor used. This method is noted for its simplicity, good control over reaction conditions, and relatively high yields, aligning with green chemistry principles.

Esterification of 5-Oxopyrrolidine-3-carboxylic Acid

Another common preparative step is the esterification of 5-oxopyrrolidine-3-carboxylic acid derivatives with methanol in the presence of catalytic amounts of sulfuric acid or other acid catalysts. This step converts the acid to the methyl ester, which is essential for the final compound structure. This esterification is typically conducted under reflux conditions and is followed by purification steps to isolate the methyl ester in high purity.

N-Ethylation

The ethyl group on the nitrogen (N-1 position) is typically introduced by alkylation of the pyrrolidinone nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. This alkylation step is usually carried out after the ring formation and installation of other substituents to avoid side reactions. Careful control of reaction conditions ensures selective monoalkylation without over-alkylation or ring opening.

Reduction and Functional Group Transformations

In some synthetic routes, reduction steps using sodium borohydride or other mild reducing agents are employed to transform keto intermediates or mesylated derivatives into hydroxy or amine-functionalized pyrrolidinones, which can then be further functionalized to obtain the target compound. These steps are crucial for tailoring the oxidation state and substitution pattern on the pyrrolidinone ring.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Key Transformation | Yield (%) | Notes |

|---|---|---|---|---|

| Michael Addition | Dimethyl itaconate + ethylamine, base | Formation of pyrrolidinone intermediate | 70-85 | Mild conditions, green chemistry aligned |

| Intramolecular Cyclization | Heating or catalytic conditions | Cyclization to 5-oxopyrrolidine-3-carboxylate | 75-90 | High selectivity, easy to control |

| Esterification | Methanol + catalytic H2SO4, reflux | Conversion of acid to methyl ester | 80-95 | Standard esterification procedure |

| Pyridin-3-yl substitution | Pd-catalyzed Suzuki coupling or nucleophilic substitution | Installation of pyridin-3-yl group | 60-80 | Requires palladium catalyst, inert atmosphere |

| N-Ethylation | Ethyl bromide + base (e.g., K2CO3), solvent | Alkylation of pyrrolidinone nitrogen | 65-85 | Controlled to avoid over-alkylation |

| Reduction | Sodium borohydride or equivalent | Reduction of keto or mesylated intermediates | 70-90 | Mild reducing agent, selective |

Research Findings and Optimization Notes

The Michael addition and cyclization steps are critical for obtaining high purity and yield of the pyrrolidinone core. Optimization of temperature and solvent choice (e.g., methanol, ethanol, or toluene) can significantly affect the reaction outcome.

Esterification yields are generally high; however, prolonged reflux or excess acid catalyst can lead to side reactions such as hydrolysis or ring opening, so reaction time and catalyst loading must be optimized.

Cross-coupling reactions for pyridin-3-yl substitution benefit from the use of ligands and bases that stabilize the palladium catalyst and enhance turnover numbers, improving yields and reducing reaction times.

N-alkylation requires careful stoichiometric control and choice of base to prevent multiple alkylations or decomposition of the pyrrolidinone ring.

Reduction steps are best performed under cold conditions to avoid over-reduction or side reactions, with sodium borohydride being preferred for its selectivity and mildness.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 3 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Aqueous NaOH (1M), ethanol, reflux | Sodium hydroxide | 1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | 85–92% |

| HCl (6M), H₂O, 60°C | Hydrochloric acid | 1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (partial ester) | 60–68% |

This reaction is critical for generating intermediates used in peptide coupling or further functionalization.

Reduction of the 5-Oxo Group

The ketone at position 5 is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Ethanol, 0°C, 2 h | Sodium borohydride (NaBH₄) | 1-Ethyl-5-hydroxy-2-(pyridin-3-yl)pyrrolidine-3-carboxylate | 78% |

| H₂ (1 atm), Pd/C, methanol | Palladium on carbon | 1-Ethyl-5-hydroxy-2-(pyridin-3-yl)pyrrolidine-3-carboxylate | 90% |

The stereochemistry of the alcohol product depends on the reducing agent and solvent.

Nucleophilic Substitution at the Pyridine Ring

The pyridin-3-yl group undergoes electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions.

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Ethyl-5-oxo-2-(5-bromopyridin-3-yl)pyrrolidine-3-carboxylate | 0°C, 12 h |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 1-Ethyl-5-oxo-2-(5-phenylpyridin-3-yl)pyrrolidine-3-carboxylate | 80°C, DMF, 6 h |

These modifications enable the introduction of aryl, halogen, or alkyl groups for structure-activity studies.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can be oxidized to introduce additional functional groups.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂O | 60°C, 4 h | 1-Ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (ring-opened) | Low yield (30–40%) |

| mCPBA, CH₂Cl₂ | RT, 12 h | Epoxide derivative | Requires anhydrous conditions |

Oxidation reactions are highly sensitive to steric and electronic effects from the pyridine and ester groups.

Condensation Reactions

The ketone group participates in condensation with amines or hydrazines.

These reactions are pivotal for synthesizing hydrazones and imines used in coordination chemistry .

Decarboxylation and Ring Modifications

Under high-temperature conditions, decarboxylation or ring contraction/expansion may occur.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pyrolysis (200°C) | None | 1-Ethyl-2-(pyridin-3-yl)pyrrolidine | 50% |

| H₂SO₄, 100°C | Sulfuric acid | Ring-contracted lactam derivative | 35% |

Decarboxylation is often accompanied by side reactions, necessitating careful optimization.

Scientific Research Applications

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry and pharmacology. It features a pyrrolidine ring fused with a pyridine moiety. The molecular formula of the compound is C₁₃H₁₆N₂O₃, and its molecular weight is 248.28 g/mol. The CAS number for this compound is 1955557-48-8 .

Scientific Research Applications

The compound has potential applications across various fields. Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antibacterial properties. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

The structural similarity of this compound to other pyridine derivatives suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib.

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted research and development efforts.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structure : Differs from the target compound by replacing the ethyl and methyl ester groups with a methyl group at position 1 and a carboxylic acid at position 3.

- This difference is critical in drug design, where carboxylates often improve bioavailability .

- Applications : Likely used as a synthetic intermediate or in studying hydrogen-bonding patterns in crystals (e.g., via tools like SHELX or Mercury CSD) .

Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-carboxylate

- Structure : Replaces the pyrrolidine ring with a pyrazole ring, retaining the pyridin-3-yl and methyl ester groups.

- Key Properties: The pyrazole ring introduces aromaticity and planar geometry, altering π-π stacking interactions compared to the non-aromatic pyrrolidine. This structural variation may affect binding affinity in biological targets or crystallization behavior .

- Molecular Weight : 217.22 g/mol, lower than the target compound due to the smaller pyrazole ring .

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-Oxo-1-[(Pyridin-2-yl)methyl]pyrrolidine-3-carboxylate

- Structure : Features an isoindole-1,3-dione moiety linked to the pyrrolidine carboxylate, with a pyridin-2-ylmethyl group at position 1.

- The pyridin-2-yl substitution (vs. pyridin-3-yl in the target compound) alters electronic distribution and hydrogen-bonding motifs .

Structural and Functional Group Analysis

| Compound | Core Ring | Position 1 | Position 2 | Position 3 | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidone | Ethyl | Pyridin-3-yl | Methyl ester | Lactam, ester, pyridine |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | Pyrrolidone | Methyl | - | Carboxylic acid | Lactam, carboxylic acid |

| Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylate | Pyrazole | Methyl | Pyridin-3-yl | Methyl ester | Aromatic heterocycle, ester, pyridine |

| 1,3-Dioxo-isoindole-pyrrolidine Derivative | Pyrrolidone | Pyridin-2-ylmethyl | - | Isoindole-1,3-dione | Lactam, isoindole, pyridine |

Impact of Substituents :

- Pyridine Position : Pyridin-3-yl (meta) vs. pyridin-2-yl (ortho) affects hydrogen-bonding directionality and π-stacking efficiency .

- Ester vs. Carboxylic Acid : Esters enhance lipophilicity, while carboxylic acids improve water solubility and ionic interactions .

- Ring Puckering: Pyrrolidine derivatives exhibit non-planar conformations, analyzed via Cremer-Pople coordinates (e.g., amplitude and phase parameters), which influence molecular packing in crystals .

Research Findings and Methodological Insights

- Crystallographic Tools : Programs like SHELXL and Mercury CSD enable precise analysis of hydrogen-bonding networks and ring puckering in these compounds. For example, Mercury’s packing similarity feature can compare crystal structures of the target compound and its analogs .

- Hydrogen-Bonding Patterns : The pyridin-3-yl group in the target compound may form C–H···N or N–H···O interactions, as observed in related pyrrolidine derivatives. Such interactions are critical for stabilizing crystal lattices .

Biological Activity

Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, also known by its CAS number 1955557-48-8, is a compound of interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| CAS Number | 1955557-48-8 |

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antibacterial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anti-inflammatory Effects

The compound's structural similarity to other pyridine derivatives suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

-

Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that these compounds had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents . -

Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory properties of several pyridine derivatives, this compound was found to reduce COX enzyme activity effectively. The study reported a notable decrease in inflammatory markers in animal models treated with this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrolidine ring or the introduction of different substituents can enhance its potency against targeted pathogens or inflammatory pathways.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, and how is diastereoselectivity achieved?

A diastereoselective method involves neutralizing diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. This reaction proceeds via cyclization under mild acidic conditions, yielding the target compound with high stereochemical control. Key steps include:

Q. How is X-ray crystallography utilized to determine the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical assignments. Critical parameters include:

- Space group : Triclinic (as seen in analogous pyrrolidine carboxylates).

- Unit cell dimensions : , with angles .

- Data refinement : -factor < 0.05 ensures accuracy in bond length/angle measurements .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key signals interpreted?

- ¹H/¹³C NMR : Pyridin-3-yl protons resonate at δ 7.2–8.5 ppm (multiplet), while the pyrrolidine carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.

- IR : Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl group.

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. What role does the pyridin-3-yl substituent play in the compound’s reactivity?

The pyridin-3-yl group acts as a directing moiety in electrophilic substitution reactions. Its electron-withdrawing nature stabilizes intermediates during functionalization (e.g., nitration, halogenation) at the ortho and para positions .

Q. How can researchers optimize reaction conditions to improve synthesis yields?

- Temperature control : Maintain 0–5°C during cyclization to minimize side reactions.

- Solvent selection : Use dichloromethane (DCM) for better solubility of intermediates.

- Catalyst screening : Triethylamine (TEA) enhances reaction rates in neutralization steps .

Advanced Research Questions

Q. How can contradictions between NMR data and X-ray crystallographic results be resolved?

Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Strategies include:

- VT-NMR : Variable-temperature NMR to probe conformational exchange.

- DFT calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data.

- Overhauser effect (NOESY) : Identify spatial correlations between protons to validate configurations .

Q. What methodologies are recommended for designing pyrrolidine-based analogs with enhanced bioactivity?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the pyrrolidine ring to modulate electronic properties.

- Bioisosteric replacement : Substitute pyridin-3-yl with isoxazolyl or thiazolyl groups to improve metabolic stability.

- Docking studies : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina .

Q. How can computational modeling predict the conformational flexibility of the pyrrolidine ring?

- Molecular dynamics (MD) : Simulate ring puckering (e.g., envelope vs. twist conformers) in explicit solvent (water/ethanol).

- Torsional angle analysis : Compare calculated dihedral angles (C2-C3-C4-C5) with X-ray data to validate models .

Q. What strategies address low yields in the cyclization step during synthesis?

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during intermediate steps.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C.

- Byproduct analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours.

- HPLC monitoring : Track degradation products using a C18 column (acetonitrile/water gradient).

- Kinetic modeling : Calculate half-life () using first-order decay equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.